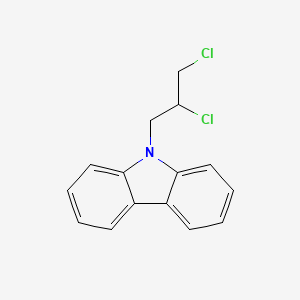

9-(2,3-dichloropropyl)-9H-carbazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

9-(2,3-dichloropropyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N/c16-9-11(17)10-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSRIMPBLBCLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 9 2,3 Dichloropropyl 9h Carbazole

Strategies for Selective N-Alkylation of 9H-Carbazole

The primary route to 9-(2,3-dichloropropyl)-9H-carbazole involves the N-alkylation of the parent heterocycle, 9H-carbazole. The nitrogen atom in carbazole (B46965) is nucleophilic, particularly after deprotonation, making it susceptible to reaction with electrophilic alkylating agents.

Direct N-Alkylation with Dichloropropylating Agents

The most direct method for the synthesis of this compound is the reaction of 9H-carbazole with a suitable dichloropropylating agent. A key reagent for this transformation is a 1-halo-2,3-dichloropropane, such as 1-bromo-2,3-dichloropropane. The reaction proceeds via a nucleophilic substitution mechanism where the carbazole anion attacks the electrophilic carbon bearing the halogen, displacing the halide ion.

The general reaction is as follows:

9H-Carbazole + 1-Bromo-2,3-dichloropropane → this compound + HBr

This reaction is typically carried out in the presence of a base to deprotonate the carbazole, thereby increasing its nucleophilicity.

Optimization of Reaction Conditions (e.g., Solvents, Bases, Temperature)

The efficiency of the N-alkylation reaction is highly dependent on the chosen reaction conditions. Key parameters that require optimization include the choice of solvent, base, temperature, and the potential use of catalysts.

Solvents: A variety of solvents can be employed for the N-alkylation of carbazole, with polar aprotic solvents generally being favored. These solvents can effectively solvate the cation of the carbazole salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. Commonly used solvents include:

Dimethylformamide (DMF): A versatile polar aprotic solvent that is often used for N-alkylation reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. rsc.org

Dimethyl sulfoxide (B87167) (DMSO): Another powerful polar aprotic solvent that can accelerate nucleophilic substitution reactions. researchgate.net

Acetone: A less polar but still effective solvent, particularly when used with stronger bases or under phase-transfer catalysis conditions.

Toluene: A nonpolar solvent that can be used in conjunction with phase-transfer catalysts.

Bases: The choice of base is critical for the deprotonation of carbazole (pKa ≈ 17). The strength of the base should be sufficient to generate the carbazolyl anion in a significant concentration. Common bases include:

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates carbazole, driving the reaction to completion. It is typically used in anhydrous solvents like DMF or THF. rsc.org

Potassium Carbonate (K₂CO₃): A weaker, solid base that is often used in polar aprotic solvents like DMF or acetone. Its use can simplify work-up procedures. researchgate.net

Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that are often employed in two-phase systems with a phase-transfer catalyst. researchgate.net

Potassium tert-butoxide: A strong, sterically hindered base that can be effective in various organic solvents. researchgate.net

Temperature: The reaction temperature can influence the rate of reaction. While some N-alkylation reactions can proceed at room temperature, heating is often necessary to achieve reasonable reaction times and yields. researchgate.net Temperatures can range from ambient to the reflux temperature of the chosen solvent. Microwave-assisted synthesis has also been shown to significantly reduce reaction times for the N-alkylation of carbazole. researchgate.netcolab.ws

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases, such as a solid inorganic base and an organic solution of the substrate. phasetransfercatalysis.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether like 18-crown-6, facilitates the transfer of the base or the carbazolyl anion into the organic phase, where the reaction occurs. researchgate.netphasetransfercatalysis.com This method can lead to higher yields, milder reaction conditions, and the use of less expensive and less hazardous bases. rsc.orgcrdeepjournal.org

Table 1: Optimization of Reaction Conditions for N-Alkylation of 9H-Carbazole

| Entry | Dichloropropylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 1 | 1-Bromo-2,3-dichloropropane | NaH | DMF | - | Room Temp to 80 | Moderate to High | rsc.org |

| 2 | 1-Bromo-2,3-dichloropropane | K₂CO₃ | Acetone | - | Reflux | Moderate | researchgate.net |

| 3 | 1-Bromo-2,3-dichloropropane | NaOH (50% aq.) | Toluene | TBAB | 80-100 | High | researchgate.netphasetransfercatalysis.com |

| 4 | 1-Bromo-2,3-dichloropropane | K₂CO₃ | DMF | Microwave | 100-150 | High | researchgate.netcolab.ws |

Note: The yields presented are generalized based on similar N-alkylation reactions of carbazole and are expected for the synthesis of this compound under the specified conditions.

Precursor Synthesis of 2,3-Dichloropropyl Moieties

A crucial aspect of synthesizing this compound is the availability of a suitable 2,3-dichloropropylating agent. 1-Bromo-2,3-dichloropropane is a prime candidate for this role. While commercially available, its synthesis from readily accessible starting materials is also of interest.

One potential synthetic route to 1-bromo-2,3-dichloropropane starts from glycerol, a renewable and inexpensive feedstock. The synthesis would involve a two-step process:

Chlorination of Glycerol: Glycerol can be converted to 1,3-dichloropropan-2-ol by reaction with a chlorinating agent such as hydrochloric acid.

Bromination of 1,3-Dichloropropan-2-ol: The resulting secondary alcohol can then be converted to the corresponding bromide, 1-bromo-2,3-dichloropropane, using a standard brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Another approach could involve the reaction of carbazole with epichlorohydrin (B41342) to form 9-(2,3-epoxypropyl)-9H-carbazole. Subsequent ring-opening of the epoxide with hydrochloric acid would yield a mixture of chlorohydrin isomers, which could then be further chlorinated to give the desired product. However, this route may present challenges with regioselectivity and the formation of byproducts. colab.ws

Purification and Isolation Techniques for 9-Substituted Carbazole Derivatives

Following the N-alkylation reaction, the crude product mixture will likely contain unreacted carbazole, the desired this compound, and potentially byproducts from side reactions. Therefore, effective purification is essential to isolate the target compound in high purity.

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. libretexts.org The crude product is dissolved in a suitable hot solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. As the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. Common solvents for the recrystallization of carbazole derivatives include ethanol, methanol, and mixtures of ethyl acetate (B1210297) and hexanes. nsf.govstudymind.co.uk

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is a powerful technique. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. nsf.gov A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. For 9-substituted carbazoles, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent is gradually increased to elute the compounds from the column.

Advanced Spectroscopic Characterization and Structural Elucidation of 9 2,3 Dichloropropyl 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. For 9-(2,3-dichloropropyl)-9H-carbazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.

Proton (¹H) NMR Spectroscopic Analysis of the 2,3-Dichloropropyl Side Chain

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their immediate electronic environment. The 2,3-dichloropropyl side chain attached to the carbazole (B46965) nitrogen presents a complex spin system.

The protons of the dichloropropyl side chain are designated as follows:

H-1' : The two diastereotopic protons on the carbon adjacent to the nitrogen (N-CH₂).

H-2' : The proton on the carbon bearing a chlorine atom (CHCl).

H-3' : The two diastereotopic protons on the terminal carbon, which also bears a chlorine atom (CH₂Cl).

The expected chemical shifts and multiplicities for these protons are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as by spin-spin coupling with adjacent protons. The methylene (B1212753) protons at C-1' are diastereotopic due to the chiral center at C-2', and they would appear as a complex multiplet. The methine proton at C-2' would also be a multiplet due to coupling with the protons at C-1' and C-3'. The terminal methylene protons at C-3' are also diastereotopic and would present as a multiplet.

Based on data from similar structures like 2-chloropropane (B107684) and 1,3-dibromopropane, the protons closer to the electronegative chlorine atoms are expected to be shifted downfield. docbrown.infoyale.edu For instance, in 2-chloropropane, the methine proton (CH-Cl) appears around 4.1 ppm. docbrown.info The protons on the carbon adjacent to the carbazole nitrogen (N-CH₂) in 9-alkyl-carbazoles typically resonate in the range of 4.3-4.4 ppm. orgsyn.orgvanderbilt.edu

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for the 2,3-Dichloropropyl Side Chain

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1' | ~4.4 - 4.6 | ddd (diastereotopic) |

| H-2' | ~4.2 - 4.4 | m |

| H-3' | ~3.8 - 4.0 | ddd (diastereotopic) |

Note: These are predicted values based on analogous compounds. Actual values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Assignment

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbazole moiety has a plane of symmetry, which is broken by the substituted propyl chain, leading to 12 distinct signals for the aromatic carbons. The three carbons of the propyl side chain will also show distinct signals.

The assignment of the carbazole carbons can be predicted based on known data for 9-alkyl-carbazoles. orgsyn.orgvanderbilt.edursc.org The carbons directly bonded to the nitrogen (C-4a, C-4b) are typically found around 140 ppm. The other aromatic carbons appear in the range of 108-127 ppm. The carbons of the dichloropropyl chain will be influenced by the attached chlorine and nitrogen atoms. The carbon bearing a chlorine atom (C-2') is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-8 | ~109 |

| C-2, C-7 | ~120 |

| C-3, C-6 | ~123 |

| C-4, C-5 | ~126 |

| C-4a, C-4b | ~140 |

| C-9a, C-8a | ~123 |

| C-1' (N-CH₂) | ~45-50 |

| C-2' (CHCl) | ~55-60 |

| C-3' (CH₂Cl) | ~45-50 |

Note: These are predicted values based on analogous compounds. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between H-1' and H-2', and between H-2' and H-3', confirming the connectivity of the propyl side chain. It would also show correlations between the adjacent aromatic protons of the carbazole rings (e.g., H-1 with H-2, H-2 with H-3, etc.).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.5 ppm would correlate with the carbon signal at ~48 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.eduyoutube.com This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations would include:

Correlations from the H-1' protons to the carbazole carbons C-4a and C-9a, confirming the attachment of the propyl chain to the nitrogen.

Correlations from H-1' to C-2' and C-3', and from H-2' to C-1' and C-3', further establishing the propyl chain structure.

Correlations between aromatic protons and their neighboring carbons, confirming the assignment of the carbazole ring system.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govaip.org

FTIR Spectroscopy : The FTIR spectrum is expected to show characteristic absorption bands for the carbazole ring and the chloroalkane side chain.

Aromatic C-H stretching : Bands are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching : Bands for the propyl chain will appear just below 3000 cm⁻¹.

Aromatic C=C stretching : Strong absorptions are characteristic of the carbazole ring in the 1600-1450 cm⁻¹ region. researchgate.net

C-N stretching : A band around 1330 cm⁻¹ is typical for the C-N bond of the carbazole moiety.

C-Cl stretching : Strong bands in the region of 800-600 cm⁻¹ are indicative of the C-Cl bonds.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. nih.govaip.org

The symmetric stretching of the carbazole ring system often gives a strong Raman signal.

The C-Cl stretching vibrations are also typically Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | FTIR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | FTIR, Raman |

| C-N stretch | ~1330 | FTIR |

| C-Cl stretch | 800 - 600 | FTIR, Raman |

Note: These are predicted values based on general functional group regions and data from similar compounds.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. uni-saarland.de

The molecular formula for this compound is C₁₅H₁₃Cl₂N. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. savemyexams.com

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

α-Cleavage : The most common fragmentation pathway for N-alkyl compounds is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This would lead to the loss of a chloromethyl radical (•CH₂Cl) or a dichloromethyl radical, though the former is more likely.

Benzylic-type Cleavage : Cleavage of the N-C₁' bond would result in the formation of a stable carbazole radical cation and a dichloropropyl cation, or a carbazolyl cation and a dichloropropyl radical. The most prominent peak is often the base peak corresponding to the stable carbazolyl cation or a related fragment. nih.gov

Loss of HCl : The molecule may undergo the elimination of a molecule of hydrogen chloride.

Loss of Chlorine : The loss of a chlorine radical is another probable fragmentation pathway. miamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Possible Fragment |

| 277/279/281 | [M]⁺ (Molecular Ion) |

| 167 | [Carbazole]⁺ |

| 166 | [Carbazolyl cation]⁺ |

| Variable | [M - Cl]⁺ |

| Variable | [M - HCl]⁺ |

| Variable | [M - CH₂Cl]⁺ |

Note: The m/z values will show isotopic patterns due to the presence of chlorine.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within the molecule. The carbazole moiety is a well-known chromophore and fluorophore.

UV-Vis Absorption Spectroscopy : The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the carbazole ring system. numberanalytics.com Typically, carbazole derivatives show strong absorption bands corresponding to π-π* transitions. beilstein-journals.org The attachment of the alkyl chain to the nitrogen atom generally causes a slight red-shift in the absorption maxima compared to unsubstituted carbazole. The absorption spectrum is anticipated to show characteristic peaks around 295 nm, 325 nm, and 340 nm. epstem.net

Fluorescence Spectroscopy : Carbazole and its derivatives are known for their fluorescent properties. beilstein-journals.org Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence. The emission spectrum is typically broad and structureless, with a significant Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). The fluorescence quantum yield and lifetime are important parameters that characterize the emission process. The emission maximum for 9-alkyl-carbazoles is generally observed in the range of 350-400 nm.

Table 5: Predicted Electronic Absorption and Emission Properties

| Property | Predicted Value |

| Absorption Maxima (λ_abs) | ~295, 325, 340 nm |

| Emission Maximum (λ_em) | ~360 - 380 nm |

| Stokes Shift | ~20 - 40 nm |

Note: These values are based on typical data for 9-alkyl-carbazole derivatives and can be influenced by the solvent.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be dominated by the chromophoric carbazole ring system. Carbazole itself typically exhibits strong absorption bands in the ultraviolet region. These absorptions arise from π-π* electronic transitions within the aromatic system.

The primary absorption bands for carbazole are generally observed around 295 nm, 327 nm, and a weaker band at longer wavelengths. The introduction of the 9-(2,3-dichloropropyl) group is not expected to significantly alter the positions of these main absorption bands, as the alkyl chain is not in direct conjugation with the carbazole's π-system. However, minor shifts (solvatochromic shifts) may be observed depending on the solvent polarity.

The electronic transitions responsible for the characteristic UV-Vis spectrum of carbazole derivatives are primarily localized on the carbazole ring. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The intensity and energy of these transitions are influenced by the molecular geometry and the electronic nature of any substituents. In the case of this compound, the dichloropropyl group acts as an electron-withdrawing substituent, which could subtly influence the energy levels of the molecular orbitals.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Estimated) | Electronic Transition |

| ~295 | High | π-π |

| ~327 | High | π-π |

| ~340-350 | Moderate | π-π* |

Note: The values in this table are estimations based on the known spectroscopic properties of carbazole and its derivatives and require experimental verification.

Fluorescence and Phosphorescence Emission Properties

Carbazole and its derivatives are well-known for their luminescent properties, often exhibiting both fluorescence and phosphorescence.

Fluorescence: Upon excitation, this compound is expected to exhibit fluorescence, which is the emission of light from the singlet excited state (S₁). The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. For carbazole derivatives, fluorescence is often observed in the near-UV or violet region of the electromagnetic spectrum. The dichloropropyl substituent is unlikely to quench the fluorescence entirely but may influence the fluorescence quantum yield and lifetime due to the heavy atom effect of the chlorine atoms, which can promote intersystem crossing.

Phosphorescence: Carbazole derivatives are also known for their ability to exhibit phosphorescence, which is emission from the triplet excited state (T₁). This emission is spin-forbidden and therefore has a much longer lifetime than fluorescence. The presence of chlorine atoms in the 2,3-dichloropropyl substituent is expected to enhance the rate of intersystem crossing from the singlet to the triplet state, potentially leading to significant phosphorescence emission, especially at low temperatures (e.g., 77 K) where non-radiative decay pathways are minimized. The phosphorescence spectrum would be red-shifted compared to the fluorescence spectrum.

Table 2: Expected Luminescence Properties for this compound

| Property | Expected Value | Notes |

| Fluorescence Emission Maximum (λem,f) | ~350-400 nm | Dependent on solvent polarity. |

| Phosphorescence Emission Maximum (λem,p) | ~400-500 nm | Expected to be more prominent at low temperatures. |

| Fluorescence Quantum Yield (Φf) | Moderate to Low | The heavy atom effect of chlorine may reduce Φf. |

| Phosphorescence Quantum Yield (Φp) | Potentially significant | Enhanced by the heavy atom effect. |

Note: These are predicted properties and require experimental validation.

Excited-State Dynamics and Relaxation Pathways

The excited-state dynamics of this compound would involve a series of processes following photoexcitation. After absorption of a photon, the molecule is promoted to an excited singlet state (Sₙ). It then rapidly undergoes internal conversion to the lowest excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state (S₀) via several pathways:

Fluorescence: Radiative decay from S₁ to S₀.

Internal Conversion: Non-radiative decay from S₁ to S₀.

Intersystem Crossing (ISC): A spin-forbidden transition from S₁ to the triplet manifold (Tₙ), followed by internal conversion to the lowest triplet state (T₁).

The presence of the dichloropropyl group is expected to play a crucial role in the excited-state dynamics. The chlorine atoms, being heavy atoms, can enhance the spin-orbit coupling, which facilitates intersystem crossing. This would lead to a more efficient population of the triplet state, potentially decreasing the fluorescence quantum yield and lifetime while increasing the phosphorescence quantum yield.

The relaxation from the T₁ state can occur through:

Phosphorescence: Radiative decay from T₁ to S₀.

Intersystem Crossing: Non-radiative decay from T₁ to S₀.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the public domain, a hypothetical analysis can be made based on the structures of similar carbazole derivatives.

Determination of Molecular Conformation and Stereochemistry

A single-crystal XRD study of this compound would reveal the exact conformation of the dichloropropyl chain relative to the planar carbazole ring. The C-N-C bond angle at the nitrogen atom of the carbazole ring and the torsion angles involving the propyl chain would be precisely determined.

The 2,3-dichloropropyl group contains two chiral centers (at C2 and C3). Therefore, the molecule can exist as a mixture of diastereomers. A single crystal would typically consist of a single enantiomer or a racemic mixture of a specific diastereomer. X-ray diffraction can be used to determine the relative stereochemistry of the two chlorine atoms (i.e., whether they are syn or anti to each other). In favorable cases, with high-quality data and the presence of a heavy atom, the absolute stereochemistry could also be determined.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The planar carbazole rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. The geometry of these stacking interactions (e.g., face-to-face, offset) would be a key feature of the crystal packing.

In addition to π-π stacking, other intermolecular interactions would include:

Van der Waals forces: Between the alkyl chains and the aromatic rings.

C-H···π interactions: Where a hydrogen atom from an adjacent molecule interacts with the π-electron cloud of the carbazole ring.

Halogen bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

Computational Chemistry and Theoretical Investigations of 9 2,3 Dichloropropyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to organic molecules to predict a variety of properties.

Geometry Optimization and Conformational Analysis

A geometry optimization and conformational analysis for 9-(2,3-dichloropropyl)-9H-carbazole would theoretically involve finding the lowest energy arrangement of its atoms. This process would identify the most stable three-dimensional shape of the molecule, including the dihedral angles of the dichloropropyl chain relative to the carbazole (B46965) plane. Such studies have been performed for other carbazole derivatives to understand their structural preferences. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Distribution)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. This analysis would calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for predicting the electronic excitation properties of the molecule. This type of analysis is standard for new carbazole compounds intended for electronic applications. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are often used to predict spectroscopic data that can aid in the experimental characterization of new molecules. For this compound, theoretical calculations could predict its ¹H and ¹³C NMR chemical shifts, its infrared (IR) and Raman vibrational frequencies, and its primary UV-Vis absorption bands. nih.govresearchgate.net These predicted spectra could then be compared with experimental data to confirm the structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Property Simulation

TD-DFT is the extension of DFT used to study molecules in their electronically excited states. It is the primary method for simulating electronic spectra and understanding photochemical processes. diva-portal.org

Simulation of Electronic Absorption and Emission Spectra

Using TD-DFT, the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound could be simulated. mdpi.com These simulations provide information on the energies of electronic transitions and their probabilities, which correspond to the positions and intensities of peaks in the experimental spectra.

Characterization of Singlet and Triplet Exciton States

For applications in organic electronics, understanding the nature of the lowest singlet (S₁) and triplet (T₁) excited states is essential. TD-DFT calculations could characterize these states for this compound, determining their energies and electronic configurations. The energy difference between the S₁ and T₁ states (the singlet-triplet splitting) is a critical parameter for materials used in organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Studies

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies of MD simulations are widely applied to understand the dynamic behavior and aggregation of related carbazole derivatives and other organic molecules. nih.govnih.govnih.gov This section outlines the theoretical framework and potential insights that could be gained from applying MD simulations to this particular compound.

MD simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into conformational dynamics, intermolecular interactions, and the processes of self-assembly or aggregation in various environments. diva-portal.org For this compound, such simulations could elucidate the flexibility of the 2,3-dichloropropyl chain relative to the rigid carbazole core and how this dynamic interplay influences its interactions with surrounding molecules and its aggregation propensity. nih.govnih.gov

Dynamic Behavior: A primary application of MD simulations would be to explore the conformational landscape of an isolated this compound molecule in a solvent. The simulations can track the rotation around the single bonds of the alkyl chain, revealing preferred orientations and the energy barriers between different conformational states. This is crucial for understanding how the molecule presents itself for interaction with other molecules. The carbazole moiety itself is largely planar, but the substituted propyl chain introduces significant conformational flexibility. rsc.org

Aggregation Studies: MD simulations are a powerful tool for investigating the initial stages of aggregation. nih.govnih.gov By simulating multiple this compound molecules in a solution box, one can observe spontaneous self-assembly into dimers or larger oligomers. These simulations can help identify the primary driving forces for aggregation, such as π-π stacking between the carbazole rings, hydrophobic interactions involving the alkyl chains, and dipole-dipole interactions influenced by the chloro-substituents. rsc.orgaip.org

Key analyses in such aggregation studies would include:

Radial Distribution Functions (RDF): The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. numberanalytics.com Calculating the RDF between the centers of mass of the carbazole rings can reveal characteristic distances for dimer formation and larger aggregate structures. nih.govlammpstube.commdanalysis.org

Potential of Mean Force (PMF): PMF calculations can quantify the free energy landscape of the dimerization process. plos.orgnih.govnih.gov By using techniques like umbrella sampling, the free energy change as a function of the distance between two molecules can be determined, revealing the thermodynamic stability of the dimer. plos.orgnih.gov

Interaction Energy Analysis: The simulations allow for the decomposition of the non-bonded interaction energies into their van der Waals and electrostatic components, providing a quantitative measure of the forces holding the aggregates together.

Although direct experimental or simulation data for this compound is sparse, the established methodologies provide a clear path for future computational investigations into its dynamic and aggregative properties.

Hypothetical Research Findings

To illustrate the type of data generated from such a study, the following tables present hypothetical findings from a simulated investigation of this compound aggregation in an aqueous solution.

Table 1: Illustrative Molecular Dynamics Simulation Parameters

This table outlines typical parameters that would be used for an MD simulation to study the aggregation of this compound.

| Parameter | Value/Description |

| Force Field | GROMOS 53a6 or similar |

| Software | GROMACS 4.6 or similar |

| System Size | 64 molecules of this compound |

| Solvent | SPC Water Model |

| Box Dimensions | 5 x 5 x 5 nm³ (cubic) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 bar |

| Simulation Time | 200 ns |

| Time Step | 2 fs |

This table is for illustrative purposes only and does not represent published research data.

Table 2: Hypothetical Aggregation Analysis Results

This table presents potential results from the analysis of the hypothetical MD simulation trajectory, quantifying the aggregation behavior.

| Metric | Hypothetical Value | Interpretation |

| Dimerization Free Energy (ΔG) | -15 kJ/mol | Spontaneous formation of dimers is thermodynamically favorable. |

| Primary RDF Peak (Carbazole-Carbazole) | 0.45 nm | Indicates a preferred distance for π-π stacking between carbazole cores in the aggregate. |

| Average Cluster Size | 4.2 molecules | Suggests the formation of small oligomers beyond simple dimers within the simulation timescale. |

| Solvent Accessible Surface Area (SASA) Reduction | 35% | A significant reduction in the surface area exposed to the solvent upon aggregation, indicating a strong hydrophobic driving force. |

This table is for illustrative purposes only and does not represent published research data.

Polymerization Studies and Derived Polymeric Materials of 9 2,3 Dichloropropyl 9h Carbazole

Monomer Design Considerations for Polymerization Pathways

The design of carbazole-based monomers is a critical factor that dictates the polymerization pathway and the final properties of the derived polymer. The carbazole (B46965) moiety offers several reactive positions for functionalization, primarily at the N-9, C-3, and C-6 positions iieta.org.

For 9-(2,3-dichloropropyl)-9H-carbazole, the key design feature is the substitution at the N-9 position. This substitution effectively blocks this site from participating in the polymerization process. Consequently, polymerization is directed to occur through the coupling of carbazole units at the C-3 and C-6 positions mdpi.com. This leads to the formation of a 3,6-linked polycarbazole backbone, a common architecture for polymers derived from N-substituted carbazoles mdpi.com.

The 2,3-dichloropropyl group itself introduces several considerations:

Steric Hindrance: The bulky nature of the 2,3-dichloropropyl substituent can influence the polymerization kinetics and the conformation of the resulting polymer chain. This steric bulk may affect the approach of the monomer units to the electrode surface during electrochemical polymerization or to each other during chemical polymerization.

Solubility: The dichloropropyl group is expected to modify the monomer's solubility in various organic solvents, which is a crucial parameter for both chemical and electrochemical polymerization processes.

Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the propyl chain can influence the electron density of the carbazole ring system. This, in turn, can affect the monomer's oxidation potential, a key parameter in oxidative polymerization nih.gov.

Chemical Polymerization Methods (e.g., Oxidative Polymerization)

Chemical polymerization offers an alternative route to produce polycarbazoles in bulk quantities. Oxidative polymerization is a common method where a chemical oxidizing agent is used to initiate the polymerization of carbazole monomers. mdpi.com

Typical oxidizing agents for this process include ferric chloride (FeCl₃), ammonium (B1175870) persulfate, and potassium dichromate. mdpi.com The polymerization of this compound would be carried out by dissolving the monomer in a suitable organic solvent and adding the oxidizing agent. The reaction mechanism mirrors that of electropolymerization, involving the formation of radical cations that couple at the 3 and 6 positions. The structure and properties of the resulting polymer are highly dependent on the reaction conditions, such as the concentration of the monomer and oxidant, the choice of solvent, and the reaction temperature. mdpi.com

Another advanced chemical method is coordination polymerization, which has been successfully applied to carbazole-substituted styrene (B11656) derivatives using rare-earth metal catalysts. rsc.org While the monomer structure is different, this demonstrates the versatility of chemical methods for creating well-defined polycarbazole architectures.

Structure-Property Relationships in Polymeric Derivatives of this compound

The relationship between the chemical structure of the monomer and the properties of the final polymer is a fundamental concept in polymer science. The specific features of the this compound monomer are expected to impart unique characteristics to its corresponding polymer.

The N-substituent on the carbazole ring plays a crucial role in determining the final polymer's characteristics.

Polymer Architecture: As established, the N-substitution forces a 3,6-linking pattern, creating a linear polymer chain. This is in contrast to unsubstituted carbazole, which can potentially lead to branched structures. mdpi.com

Conformation and Physical Properties: The 2,3-dichloropropyl group is expected to have a significant impact on the polymer's conformation. The steric bulk of this group could introduce twisting in the polymer backbone, disrupting the planarity between adjacent carbazole units. This would, in turn, affect the extent of π-conjugation along the polymer chain, influencing its electronic and optical properties, such as its conductivity and photoluminescence.

Potential for Enhanced Properties: The presence of chlorine atoms in the side chain is a notable feature. Halogenated compounds are often used as flame retardants. researchgate.net For instance, tris(2,3-dichloropropyl) phosphate (B84403) is a known flame retardant. itu.edu.tr It is plausible that a polymer incorporating the 2,3-dichloropropyl moiety could exhibit enhanced flame-retardant properties. The polarity introduced by the C-Cl bonds would also influence the polymer's solubility in different solvents and its thermal stability. Studies on copolymers have shown that modifying the side groups can significantly alter material properties like stiffness. researchgate.net The dichloropropyl group would likely result in a polymer with distinct mechanical properties compared to those with simple alkyl side chains.

Charge Transport Mechanisms in Polymeric Carbazole Derivatives (e.g., Hopping Mechanism)

Polymers containing carbazole moieties are well-regarded for their hole-transporting capabilities, making them valuable in applications like organic light-emitting diodes (OLEDs). iosrjournals.orgmdpi.com The primary mechanism for charge transport in many amorphous or semi-crystalline polymeric carbazole derivatives is a thermally activated process known as hopping. iosrjournals.orgaps.org

In the hopping mechanism, charge carriers (in this case, holes) are not delocalized over the entire polymer chain but are instead localized on individual carbazole units. iosrjournals.orgnih.gov Under the influence of an external electric field, these charge carriers "hop" from one carbazole moiety to an adjacent one. The efficiency of this process is highly dependent on several factors:

Inter-site distance: The spatial separation between adjacent carbazole units. A smaller distance facilitates more efficient hopping.

Energetic disorder: Variations in the energy levels of the carbazole sites, which can create traps for charge carriers.

Positional and orientational disorder: The random arrangement and orientation of the carbazole side chains in an amorphous polymer film. nih.gov

The mobility of the charge carriers is a key parameter in evaluating the performance of these materials. For side-chain carbazole polymers, hole mobility can reach values on the order of 10⁻³ cm²/V·s. kaust.edu.saresearchgate.net Interestingly, studies have shown that hole mobility is not significantly influenced by the Highest Occupied Molecular Orbital (HOMO) energy but is more dependent on the conformational mobility of the side-chains. kaust.edu.saresearchgate.net

In some carbazole-containing polymers where the backbone itself is not conjugated, the carbazole moieties can act as charge-trapping sites. acs.orgnih.gov In such cases, the electrical switching behavior is driven by a hopping process that uses these carbazole charge-trap sites as stepping stones. acs.orgnih.gov The population and positional distribution of these carbazole moieties within the polymer matrix significantly impact the material's memory characteristics. acs.orgnih.gov The structural regularity of the polymer chain is also a crucial factor influencing the efficiency of the hopping mechanism. iosrjournals.org

The following table outlines key factors that influence the charge transport properties in polymeric carbazole derivatives.

| Factor | Influence on Charge Transport | Key Findings | Reference(s) |

| Carbazole Moiety Distribution | The population and positional distribution of carbazole units significantly affect electrical memory characteristics. | Electrical switching is driven by carbazole moieties acting as charge traps and a hopping process between these sites. | acs.orgnih.gov |

| Side-Chain Conformation | The degree of conformational mobility of the side-chains impacts hole mobility. | Higher conformational mobility can lead to increased hole mobility. | kaust.edu.saresearchgate.net |

| Structural Regularity | The sequence and regularity of the polymer structure are important for efficient hopping. | The hopping mechanism is well-dependent on the structural sequence and regularity of the polymer. | iosrjournals.org |

| HOMO Energy Level | While crucial for photogeneration efficiency, it has less influence on hole mobility. | Hole mobility is not significantly influenced by the HOMO energy. | kaust.edu.saresearchgate.net |

Advanced Applications in Organic Electronics and Optoelectronics

Role as Hole-Transporting Materials (HTMs) in Electronic Devices

Carbazole (B46965) derivatives are renowned for their function as hole-transporting materials (HTMs) due to their electron-rich nature and high hole mobility. nih.govmdpi.com The nitrogen atom within the carbazole ring readily donates its lone pair of electrons, facilitating the movement of positive charge carriers (holes) through the material. mdpi.com This characteristic is fundamental to the operation of many organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.comnih.gov

The rigid and planar structure of the carbazole unit promotes effective π-π stacking in the solid state, which is conducive to high charge carrier mobility. nih.gov While organic semiconductors generally exhibit lower charge-carrier mobilities than their inorganic counterparts, carbazole-based materials are among the most efficient hole conductors in organic electronics. nih.gov For instance, some carbazole-based HTMs have demonstrated hole mobilities (μh) in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹. mdpi.comacs.org The introduction of various substituents onto the carbazole core can further modulate these properties. For example, star-shaped carbazole derivatives with triphenylamine (B166846) side arms have achieved high hole mobilities of 1.72 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org

Table 1: Hole Mobility of Select Carbazole-Based Hole-Transporting Materials

| Compound/System | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

| Imidazole and Carbazole Derivative | > 10⁻⁴ | mdpi.com |

| Pyrimidine-5-carbonitrile and Carbazole Derivative | 1.6 × 10⁻⁴ | nih.gov |

| Star-shaped Carbazole with Triphenylamine arms (LD29) | 1.72 × 10⁻⁵ | rsc.org |

| Carbazole-Diphenylamine Derivative (CY5) | 6.64 × 10⁻⁴ | acs.org |

| Carbazole-Diphenylamine Derivative (CY3) | 5.94 × 10⁻⁴ | acs.org |

| Carbazole-Diphenylamine Derivative (CY4) | 4.49 × 10⁻⁴ | acs.org |

This table presents a selection of reported hole mobility values for various carbazole-based materials to illustrate the typical range and impact of molecular design.

In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the host material plays a critical role in managing triplet excitons. bohrium.commdpi.com Carbazole derivatives are frequently employed as host materials due to their high triplet energy levels (ET). bohrium.commdpi.com A high ET is essential to ensure efficient energy transfer from the host to the phosphorescent guest (emitter) and to prevent back-energy transfer, which would quench the emission. mdpi.com

The triplet energy of carbazole-based hosts can be tuned through molecular design. For example, highly twisted configurations can lead to high triplet energies, ranging from 2.90 to 3.02 eV. rsc.org The introduction of electron-withdrawing groups can also be used to create bipolar host materials that balance charge transport and minimize efficiency roll-off. acs.orgbohrium.com

Luminescent Properties for Organic Light-Emitting Diodes (OLEDs)

The inherent luminescent properties of carbazole derivatives make them suitable for use as emitters in OLEDs, particularly for blue light emission. mdpi.com The rigid structure and high photoluminescence quantum yield (PLQY) of many carbazole compounds contribute to their efficiency as light-emitting materials. mdpi.comrsc.org

Achieving stable and efficient blue emission is a significant challenge in OLED technology. Carbazole derivatives are promising candidates for blue emitters due to their wide bandgap. nih.govnih.gov The emission color can be tuned by modifying the molecular structure, such as by introducing different substituents or extending the π-conjugation. nih.govacs.org For instance, pyrene-functionalized carbazole derivatives have been shown to fluoresce in the blue region (430–439 nm). rsc.org Similarly, certain carbazole-based dendrimers exhibit strong blue fluorescence with high quantum yields. nih.gov

In addition to being emitters themselves, carbazole derivatives are widely used as host materials for both phosphorescent and TADF emitters. bohrium.comacs.org In these applications, the carbazole-based host facilitates the transfer of energy to the guest emitter. For TADF-based OLEDs, the host material must have a high triplet energy to enable the reverse intersystem crossing (RISC) process in the TADF emitter. frontiersin.org Bipolar host materials, which can transport both holes and electrons effectively, are particularly desirable for achieving high-efficiency OLEDs. acs.orgbohrium.com Carbazole units are often combined with electron-accepting moieties to create such bipolar hosts. acs.orgfrontiersin.org

Table 2: Performance of OLEDs Utilizing Carbazole-Based Host Materials

This table provides examples of the performance of OLEDs that employ different carbazole-based host materials, demonstrating their versatility.

Sensitizers and Donor Materials in Photovoltaic Devices

In the realm of photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells, carbazole derivatives serve as effective sensitizers and donor materials. nih.govmdpi.com Their electron-rich nature allows them to absorb light and inject electrons into the semiconductor's conduction band, initiating the process of current generation. acs.orgnih.gov The ease of functionalization of the carbazole core allows for the tuning of its optical and electrochemical properties to optimize the performance of photovoltaic devices. mdpi.comacs.org

The planar structure of carbazole can enhance π-stacking and electron transfer, which is beneficial for the photocurrent of a solar cell. mdpi.com In DSSCs, carbazole-based dyes with a donor-π-acceptor (D-π-A) architecture have shown promising power conversion efficiencies. mdpi.comacs.org For example, DSSCs using carbazole-based sensitizers have achieved efficiencies ranging from 4.22% to 6.04%. acs.org

Applications in Dye-Sensitized Solar Cells (DSSCs)

There is no specific information available in the reviewed scientific literature regarding the use of 9-(2,3-dichloropropyl)-9H-carbazole as a component in dye-sensitized solar cells (DSSCs). Research in DSSCs often focuses on carbazole derivatives functionalized with donor and acceptor moieties to optimize light absorption, energy level alignment, and charge transfer processes. Without experimental data, the potential performance of this compound in this context remains speculative.

Integration into Bulk Heterojunction Organic Solar Cells (OSCs)

Similarly, the scientific literature lacks specific studies on the integration of this compound into bulk heterojunction organic solar cells (OSCs). The performance of a material in an OSC is highly dependent on its energy levels (HOMO and LUMO), charge carrier mobility, and miscibility with acceptor materials. As no research data is available for this compound, its suitability and potential efficiency as a donor or acceptor material in OSCs are unknown.

Photoconductive Properties and Charge Generation Mechanisms in Carbazole-Based Systems

While the photoconductive properties and charge generation mechanisms of various carbazole-based systems have been investigated, there is no specific research detailing these aspects for this compound. The introduction of chlorine atoms in the propyl chain could theoretically influence the material's electronic properties through inductive effects, potentially impacting charge generation and transport. However, without empirical studies, any discussion of its specific photoconductive properties or the dominant charge generation mechanisms would be conjectural.

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Functionalized Carbazole (B46965) Derivatives for Enhanced Performance

The cornerstone of developing high-performance materials from 9-(2,3-dichloropropyl)-9H-carbazole lies in rational design. This strategy involves the targeted synthesis of new derivatives where functional groups are strategically introduced to fine-tune the material's intrinsic properties. bohrium.comrsc.org The dichloropropyl group is an ideal starting point for nucleophilic substitution reactions, enabling the attachment of a wide array of functional moieties.

Future research will likely focus on several key areas:

Tuning Electronic Properties: By replacing the chlorine atoms with various electron-donating (e.g., arylamines) or electron-accepting (e.g., cyano, pyridine, oxadiazole) groups, researchers can precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scilit.comresearchgate.net This is critical for optimizing charge injection and transport in electronic devices and for tuning the emission color in light-emitting applications. mdpi.com Theoretical modeling, such as Density Functional Theory (DFT), will be instrumental in predicting the properties of these new derivatives before their synthesis, accelerating the design process. scilit.comresearchgate.net

Enhancing Photophysical Properties: Strategic functionalization can significantly alter the photoluminescence quantum yield (PLQY), influence the nature of excited states (fluorescence vs. phosphorescence), and engineer thermally activated delayed fluorescence (TADF). acs.orgbohrium.com For instance, creating highly twisted molecular geometries can minimize intermolecular interactions and suppress quenching effects, leading to higher emission efficiencies in the solid state. acs.org

Improving Stability: The thermal and morphological stability of materials is crucial for device longevity. mdpi.com Attaching bulky or rigid substituents, such as triphenylsilyl or trityl groups, can increase the glass transition temperature (Tg) and prevent crystallization in thin films, leading to more robust and durable devices. rsc.org

The following table illustrates how different substituents, which could potentially be introduced onto the this compound scaffold, affect the key properties of carbazole derivatives, based on reported findings for analogous compounds.

| Carbazole Derivative Type | Substituent(s) | Primary Role of Substituent | Impact on Properties | Potential Application |

| Bipolar Host | α-carboline, Pyridine researchgate.netresearchgate.net | Electron-accepting | Balances electron and hole transport; High triplet energy. | Host material for blue PhOLEDs rsc.org |

| Hole-Transporting | Triphenylamine (B166846), other Carbazoles nanoge.org | Electron-donating | Lowers ionization potential (HOMO); Enhances hole mobility. | Hole-Transport Material (HTM) in Perovskite Solar Cells nanoge.org |

| TADF Emitter | Cyanophenyl, Benzophenone bohrium.com | Electron-accepting, creates D-A structure | Small singlet-triplet energy gap (ΔEST); Efficient reverse intersystem crossing. | Emitter in TADF-OLEDs researchgate.net |

| High-Stability Host | Triphenylsilyl, Diphenylphosphine oxide rsc.org | Bulky, sterically hindering | Increases glass transition temperature (Tg); Improves morphological stability. | Host material for high-performance OLEDs rsc.org |

Exploration of Novel Polymer Architectures and Composite Materials

Beyond discrete molecular derivatives, this compound can serve as a monomeric unit for the synthesis of advanced polymers and composites. The field of carbazole-containing polymers is well-established, with applications ranging from photoconductors to light-emitting diodes, and new architectural motifs continue to emerge. ehu.esresearchgate.netmdpi.com

Future research in this domain could pursue:

Advanced Polymer Architectures: While poly(N-vinylcarbazole) (PVK) is a classic example, modern controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) allow for the synthesis of complex, well-defined architectures. mdpi.com Derivatives of this compound could be incorporated into block copolymers, star-shaped polymers, or dendritic structures. mdpi.comtandfonline.com These architectures provide control over the nanoscale morphology, which is crucial for optimizing the performance of devices like organic solar cells where phase separation between donor and acceptor materials is key. rsc.org

Functional Polymers: The reactive chlorine sites on the propyl chain could be used for post-polymerization modification, allowing the attachment of various functional groups along the polymer backbone. This would create multifunctional materials where, for example, charge-transporting properties from the carbazole backbone are combined with the sensing or light-emitting properties of the attached side groups.

Hybrid Composite Materials: There is significant potential in creating composite materials by blending or covalently linking carbazole-based polymers with inorganic nanomaterials. For instance, composites with zinc oxide (ZnO) nanoparticles could lead to materials with enhanced charge transport and tunable electronic properties. researchgate.net Similarly, incorporating carbon nanotubes or graphene into a carbazole polymer matrix can drastically improve electrical conductivity and mechanical strength, making them suitable for flexible electronics and sensors. bohrium.com

The table below summarizes various polymer architectures incorporating carbazole units and their impact on material properties.

| Polymer Architecture | Description | Key Advantages | Example Application |

| Linear Homopolymer (e.g., PVK) | A simple chain of repeating carbazole-containing monomers. researchgate.net | Good hole-transporting properties, well-understood. | Photoreceptors, host in early OLEDs. researchgate.net |

| Alternating Copolymer | Two or more different monomers alternate in the polymer chain (e.g., carbazole-alt-benzothiadiazole). rsc.orgbeilstein-journals.org | Tunable bandgap, balanced charge transport. | Donor material in organic solar cells. rsc.orgrsc.org |

| Block Copolymer | Long sequences (blocks) of one monomer are joined to blocks of another. mdpi.com | Self-assembles into well-defined nanostructures. | Phase-separated active layers in organic photovoltaics. mdpi.com |

| Dendritic/Starburst Polymer | Highly branched, tree-like structure emanating from a central core. nanoge.orgtandfonline.com | Excellent film-forming properties, high stability, efficient energy transfer. | Hole-transporting materials, sensors. nanoge.orgtandfonline.com |

Integration into Advanced Organic Electronic Device Architectures and Optoelectronic Platforms

The ultimate goal of designing new materials from this compound is their integration into high-performance electronic and optoelectronic devices. mdpi.com Carbazole derivatives are already ubiquitous in organic electronics due to their excellent hole-transport capabilities, high thermal stability, and tunable electronic structure. mdpi.com

Emerging applications for rationally designed derivatives include:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are premier candidates for host materials in phosphorescent OLEDs (PhOLEDs) because their high triplet energy level prevents energy back-transfer from the phosphorescent guest emitter, leading to high efficiency. bohrium.commdpi.com Future work could focus on developing bipolar host materials from the this compound scaffold that can transport both holes and electrons effectively, improving the charge recombination balance within the emitting layer and boosting device efficiency and lifetime. rsc.orgresearchgate.net Non-doped deep-blue emitters are another key target, as achieving high efficiency and color purity in the blue spectrum remains a major challenge. nih.gov

Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs): In OSCs, carbazole-based copolymers are used as the electron-donor material in bulk heterojunction blends with fullerene or non-fullerene acceptors. rsc.orgnih.gov The ability to tune the HOMO/LUMO levels of the polymer is critical for maximizing the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface. scilit.com In the rapidly advancing field of PSCs, carbazole derivatives have emerged as highly effective and stable hole-transporting materials (HTMs), offering a potentially lower-cost alternative to the commonly used Spiro-OMeTAD. nanoge.org

The following tables provide an overview of the performance of various devices that utilize functionalized carbazole derivatives, illustrating the potential targets for materials derived from this compound.

Table 3: Performance of Representative Organic Light-Emitting Diodes (OLEDs) with Carbazole-Based Materials

| Device Role | Carbazole Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Emission Color | Reference |

|---|---|---|---|---|---|---|

| Host | B15 | Blue Phosphor | 31.8% | Low | Blue | mdpi.com |

| Host | C23 | FCNIrpic (Blue Phosphor) | 24.3% | N/A | Deep-Blue | mdpi.com |

| Host | E25 | Green Phosphor | 25.6% | N/A | Green | mdpi.com |

| Host | DMCz | FIrpic (Blue Phosphor) | 18.5% | N/A | Blue | rsc.org |

| Host | mCPDPO | Green TADF Emitter | 18.8% | N/A | Green | researchgate.net |

Table 4: Performance of Representative Solar Cells with Carbazole-Based Materials

| Device Type | Carbazole Polymer/HTM | Acceptor/Perovskite | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |

|---|---|---|---|---|---|---|

| Organic Solar Cell | PCDTBT | PC70BM | 4.6% | N/A | N/A | rsc.org |

| Organic Solar Cell | P1 | PC70BM | 6.3% | N/A | N/A | nih.gov |

| Organic Solar Cell | P2 | PC70BM | 5.0% | N/A | N/A | researchgate.net |

| Perovskite Solar Cell | Star-shaped Carbazole HTM | Perovskite | 19.0% | N/A | N/A | nanoge.org |

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | This compound |

| PVK | Poly(N-vinylcarbazole) |

| DMCz | 3,3′-(2,6-dimethyl-1,4-phenylene)bis(9-phenyl-9H-carbazole) |

| FIrpic | Iridium(III) bis(4,6-(difluorophenyl)-pyridinato-N,C′)picolinate |

| FCNIrpic | (details not provided in source) |

| mCPDPO | (details not provided in source) |

| BCzB-PPI | (details not provided in source) |

| PCDTBT | Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] |

| PC70BM | rsc.orgrsc.org-Phenyl-C71-butyric acid methyl ester |

| Spiro-OMeTAD | 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2,3-dichloropropyl)-9H-carbazole, and what experimental parameters influence yield?

- Methodology : The compound can be synthesized via N-alkylation of carbazole using 2,3-dichloropropyl halides (e.g., bromide or chloride). Key parameters include:

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Temperature : Optimal yields are achieved at 45–60°C for 3–24 hours, with monitoring via TLC .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., carbazole aromatic protons at δ 7.2–8.3 ppm and dichloropropyl protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 311.1 g/mol) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on this compound?

- Regioselective Functionalization :

- Electrophilic Aromatic Substitution : Use directing groups (e.g., nitro or methoxy) at the carbazole 3- or 6-positions to control reaction sites .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids targets specific positions using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/water at 80–100°C .

- Challenges : Steric hindrance from the dichloropropyl group may reduce reactivity at the 1- and 8-positions .

Q. How does the dichloropropyl substituent influence the compound’s electrochemical properties in optoelectronic applications?

- Experimental Design :

- Cyclic Voltammetry : Measure oxidation potentials (e.g., HOMO levels) in dichloromethane with tetrabutylammonium hexafluorophosphate as the electrolyte .

- Electropolymerization : Study film formation on indium tin oxide (ITO) electrodes for organic light-emitting diodes (OLEDs). The dichloropropyl group may enhance hole-transport properties due to electron-withdrawing effects .

Q. What are the stability limitations of this compound under oxidative or thermal conditions?

- Stability Testing :

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (typically >200°C) .

- Oxidative Stability : Expose to H₂O₂ or KMnO₄ in acidic media; monitor via UV-Vis for quinone formation (λ ≈ 400 nm) .

- Mitigation : Store under inert gas (N₂/Ar) at –20°C to prevent halogen bond cleavage .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported reactivity of dichloropropyl-carbazole derivatives?

- Case Study : Conflicting reports on halogen substitution rates (e.g., bromination vs. chlorination).

- Resolution : Use controlled experiments with standardized substrates (e.g., 9-propyl-9H-carbazole) and track kinetics via HPLC .

- Variables : Solvent polarity, temperature, and catalyst loading significantly alter reaction pathways .

Application-Oriented Questions

Q. What role does this compound play in designing organic semiconductors?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.